1-フェニル-2-(2H-1,2,3-トリアゾール-2-イル)エタン-1-アミン塩酸塩

説明

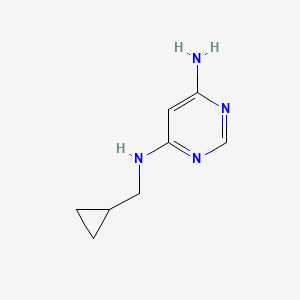

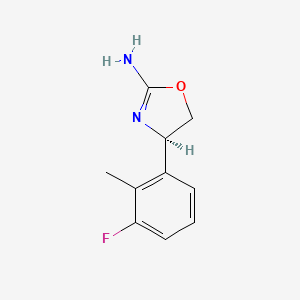

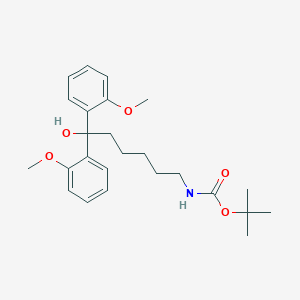

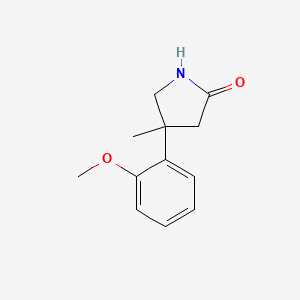

“1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride” is a chemical compound . It is a derivative of 1,2,3-triazole, a class of compounds that have been extensively studied due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of 1,2,3-triazole analogs, including “1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride”, can be accomplished via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of a similar triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .

Molecular Structure Analysis

1,2,3-Triazoles can be divided into three groups depending on the position of the substituent at the nitrogen atom . Theoretical calculations of magnetic properties of NH-1,2,3-triazoles performed at B3LYP/6-311++G (d,p) level within GIAO approach confirmed the aromatic character of these 6e-heterocycles .

Chemical Reactions Analysis

1,2,3-Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol . Phenyl esters of α-azido acids react with trialkylphosphines in THF/H2O to give 5-substituted 2H-1,2,3-triazol-4-ols in very good yields .

科学的研究の応用

薬理学的可能性

トリアゾール化合物は、さまざまな酵素や受容体と生物系内で結合する能力があり、多様な生物活性を示します . これらの化合物は、抗菌剤、抗真菌剤、抗がん剤、抗酸化剤、抗ウイルス剤、抗炎症剤、鎮痛剤、抗てんかん剤、降圧剤、抗うつ剤、抗糖尿病剤、抗不安薬、および抗結核剤など、多くの薬物クラスの中心的な構造要素として存在します .

抗菌活性

トリアゾールは、薬学化学で一般的に使用されており、安全性プロファイルと優れた治療指数を理由に、抗菌剤のクラスに含まれています . これらの化合物は、多剤耐性病原体と戦うための新しいクラスの抗菌剤を開発するために使用されてきました .

抗真菌活性

抗真菌薬の中で、コナゾールは、アゾール部分に基づいた主要なクラスを構成しています . 市販されているトリアゾール含有薬剤には、フルコナゾールとボリコナゾールが含まれます .

抗うつ活性

トリアゾール核は、トラゾドンやネファゾドンなどのいくつかの抗うつ薬に存在します .

降圧活性

トリアゾール誘導体は、トラピジルなどの降圧剤の開発に使用されてきました .

抗てんかん活性

抗てんかん薬であるルフィナミドは、1,2,3-トリアゾールコアを含んでいます .

抗がん活性

トリアゾール修飾化合物は、さまざまな細胞株に対して著しい抗腫瘍活性を示してきました .

有機合成とケミカルバイオロジー

1,2,3-トリアゾールは、有機合成、ケミカルバイオロジー、および産業において幅広い用途が見出されています . これらの化合物は、アミノ酸、ヌクレオチドなどの重要な構成要素の一部です .

作用機序

Target of Action

The primary target of “1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride” is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its target through direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .

Biochemical Pathways

The compound’s interaction with the Carbonic Anhydrase-II enzyme affects the carbonic anhydrase pathway. This pathway is involved in the rapid conversion of carbon dioxide and water into bicarbonate and protons, a reaction that occurs rather slowly in the absence of the enzyme. By inhibiting this enzyme, the compound can disrupt this pathway and its downstream effects .

Result of Action

The compound has shown moderate inhibition potential against the Carbonic Anhydrase-II enzyme . This inhibition can disrupt the enzyme’s role in maintaining pH balance, potentially leading to a variety of molecular and cellular effects.

生化学分析

Biochemical Properties

1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it has been observed to bind with certain proteins, influencing their function and stability. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules .

Cellular Effects

The effects of 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, it has been found to inhibit certain kinases, thereby affecting phosphorylation events within the cell. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride change over time. The compound exhibits stability under various conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without adverse effects .

Metabolic Pathways

1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and overall biochemical homeostasis .

Transport and Distribution

Within cells and tissues, 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation within target tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine hydrochloride is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. These localization events are essential for the compound’s interaction with its target biomolecules and the subsequent modulation of cellular processes .

特性

IUPAC Name |

1-phenyl-2-(triazol-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.ClH/c11-10(8-14-12-6-7-13-14)9-4-2-1-3-5-9;/h1-7,10H,8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRKMCAHDGVREI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

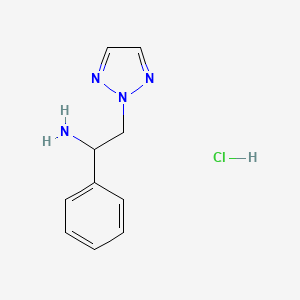

![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1489851.png)

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1489863.png)